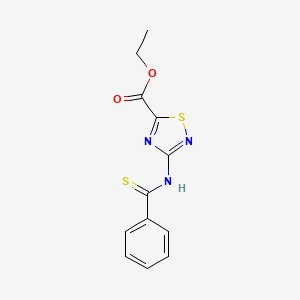

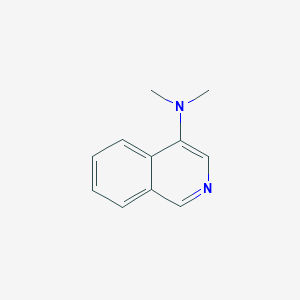

N,N-dimethylisoquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethylisoquinolin-4-amine” is a chemical compound that contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of similar compounds, such as N,4-diphenylthiazol-2-amine derivatives, has been reported. The synthesis involved a three-step reaction employing the Hantzsch method . Another study described the synthesis of 4-aminoquinazoline derivatives using various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of “N,N-dimethylisoquinolin-4-amine” includes 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Catalyst for Fischer Indole Synthesis

“N,N-dimethylisoquinolin-4-amine” has been used as a catalyst in the Fischer indole synthesis . This method is environmentally friendly and requires only minimum catalyst loading .

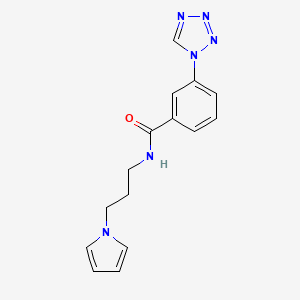

Catalyst for 1H-Tetrazole Synthesis

This compound has also been used as a catalyst for the synthesis of 1H-tetrazoles via click chemistry . The reaction was carried out under a solvent-free environment .

Inhibition of Cyclin D1

Fluorinated phenylethynyl-substituted heterocycles that possessed either an N-methylamino or N,N-dimethylamino group attached to heterocycles including pyridines, indoles, 1H-indazoles, quinolines, and isoquinolines inhibited the proliferation of LS174T colon cancer cells in which the inhibition of cyclin D1 .

Induction of Cyclin-Dependent Kinase Inhibitor p21Wif1/Cip1

These agents, particularly 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, induced the expression of the cyclin-dependent kinase inhibitor p21Wif1/Cip1 in colorectal cancer cells .

Inhibition of Methionine S-Adenosyltransferase-2 (MAT2A)

At a molecular level, these agents, particularly 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, bound and inhibited the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A) .

作用機序

The mechanism of action of similar compounds, such as 4-aminoquinazolines, involves the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite. The most recent hypothesis suggests the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-dimethylisoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBACBXMPCRDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)